Cas no 1556129-55-5 (1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone)

1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone is a heterocyclic organic compound featuring a pyrazolo[1,5-a]pyrimidine core with an acetyl substituent at the 3-position. This structure confers versatility in synthetic applications, particularly as a key intermediate in pharmaceuticals and agrochemicals. Its pyrazolopyrimidine scaffold is notable for its bioisosteric properties, often enhancing binding affinity and metabolic stability in drug design. The compound’s reactivity allows for further functionalization, enabling the development of derivatives with tailored biological or material properties. High purity grades are available to ensure consistency in research and industrial processes. Its stability under standard conditions makes it a reliable building block for complex molecular architectures.
1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone structure
1556129-55-5 structure
Product Name:1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone
CAS No:1556129-55-5
MF:C8H7N3O
MW:161.160681009293
MDL:MFCD22200047
CID:4780866
Update Time:2025-10-29

1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone
    • MDL: MFCD22200047
    • Inchi: 1S/C8H7N3O/c1-6(12)7-5-10-11-4-2-3-9-8(7)11/h2-5H,1H3
    • InChI Key: XOJYYEGGUDNEAH-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=NN2C=CC=NC2=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 195
  • XLogP3: 0
  • Topological Polar Surface Area: 47.3

1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
221836-500mg
1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one, 95% min
1556129-55-5 95%
500mg
$945.00 2023-09-06
Matrix Scientific
221836-1g
1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one, 95% min
1556129-55-5 95%
1g
$1365.00 2023-09-06

Additional information on 1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone

1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone: A Comprehensive Overview

1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone, also known by its CAS number 1556129-55-5, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their unique structural features and potential biological activities. The molecule consists of a pyrazolo[1,5-a]pyrimidine ring system fused with a ketone group, making it a versatile scaffold for further chemical modifications and functionalization.

The structural uniqueness of 1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone lies in its bicyclic framework, which combines the properties of both pyrazole and pyrimidine rings. This combination not only enhances the compound's stability but also provides a platform for various substituent attachments. Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery, particularly in the development of anti-cancer agents and kinase inhibitors.

One of the most promising applications of 1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone is its role in targeted cancer therapy. Researchers have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance, a study published in 2023 revealed that the compound selectively inhibits the growth of breast cancer cells by modulating key signaling pathways involved in cell cycle regulation and apoptosis.

In addition to its anti-cancer properties, 1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone has shown potential as a kinase inhibitor. Kinases are critical enzymes involved in cellular signaling, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. The ability of this compound to inhibit specific kinases makes it a valuable tool in the development of targeted therapies.

The synthesis of 1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone involves a multi-step process that typically begins with the preparation of the pyrazolo[1,5-a]pyrimidine ring system. This is followed by the introduction of the ketone group through appropriate chemical transformations. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving both yield and purity.

The pharmacokinetic properties of 1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone have also been extensively studied. Preclinical studies indicate that the compound has favorable absorption and bioavailability profiles, making it suitable for oral administration. Furthermore, its metabolic stability has been evaluated using in vitro models, providing insights into its potential for clinical translation.

In conclusion, 1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone, with its unique structural features and promising biological activities, represents a valuable asset in contemporary drug discovery research. As ongoing studies continue to unravel its full potential, this compound holds great promise for advancing therapeutic interventions in oncology and beyond.

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